molecular formula C11H9N3 B14286007 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 134858-12-1

7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

Cat. No.: B14286007
CAS No.: 134858-12-1
M. Wt: 183.21 g/mol
InChI Key: JCDHWZWJHVCBNL-UHFFFAOYSA-N
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Description

7-Azidobicyclo[441]undeca-1,3,5,7,9-pentaene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the larger family of bicyclo[44

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves multiple steps, starting from simpler organic molecules. One common method involves the azidation of a precursor bicyclic compound. The reaction conditions often require the use of azide sources such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

    Reduction: Reducing agents such as LiAlH₄ or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of substituted bicyclic compounds.

    Cycloaddition: Formation of triazole derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene largely depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved would vary based on the specific application, such as targeting specific biomolecules in bioconjugation reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the azide group.

    11-Azabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an azide group at a different position.

    11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with an oxygen atom in the bicyclic structure.

Uniqueness

7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of the azide group at the 7-position, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for versatile chemical transformations, making this compound valuable in various fields of research and industry.

Properties

CAS No.

134858-12-1

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-azidobicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C11H9N3/c12-14-13-11-7-3-5-9-4-1-2-6-10(11)8-9/h1-7H,8H2

InChI Key

JCDHWZWJHVCBNL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C1C(=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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